molecular formula C20H28O4 B1243352 Hyperjovinol B

Hyperjovinol B

Numéro de catalogue: B1243352
Poids moléculaire: 332.4 g/mol
Clé InChI: CDSIDDNDJFYVNH-FOIQADDNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Hyperjovinol B is an acylated phloroglucinol derivative, a class of compounds known for their diverse biological activities, including antioxidant, antiproliferative, and antiplasmodial properties. Structurally, it features a phloroglucinol core substituted with a 2-methylpropanoyl group at the C-2 position of a xanthene-derived moiety. Its relative configuration at C-8a and C-10a has been established as R* through NMR studies .

Propriétés

Formule moléculaire

C20H28O4

Poids moléculaire

332.4 g/mol

Nom IUPAC

1-[(8aR,10aR)-1,3-dihydroxy-8,8,10a-trimethyl-6,7,8a,9-tetrahydro-5H-xanthen-2-yl]-2-methylpropan-1-one

InChI

InChI=1S/C20H28O4/c1-11(2)17(22)16-13(21)10-14-12(18(16)23)9-15-19(3,4)7-6-8-20(15,5)24-14/h10-11,15,21,23H,6-9H2,1-5H3/t15-,20-/m1/s1

Clé InChI

CDSIDDNDJFYVNH-FOIQADDNSA-N

SMILES isomérique

CC(C)C(=O)C1=C(C2=C(C=C1O)O[C@@]3(CCCC([C@H]3C2)(C)C)C)O

SMILES canonique

CC(C)C(=O)C1=C(C2=C(C=C1O)OC3(CCCC(C3C2)(C)C)C)O

Synonymes

hyperjovinol B

Origine du produit

United States

Analyse Des Réactions Chimiques

Structural Insights and Functional Groups

Hyperjovinol B (C₂₆H₃₈O₄) is a phloroglucinol derivative isolated from Garcinia dauphinensis . Key structural elements include:

  • Phloroglucinol core : A trihydroxy benzene moiety (C₆H₃(OH)₃) with substitutions at C-2, C-4, and C-6.

  • Prenylated side chains : A cyclohexene ring substituted with gem-dimethyl groups, a prenyl group, and a 2-methylbutanoyl moiety (Figure 1).

  • Methine hydrogen : A singlet proton (δ 5.82) at C-6, correlated with δC 95.5 in HMBC .

Table 1: Key NMR Data for Hyperjovinol B

PositionδC (ppm)δH (ppm)HMBC Correlations
C-1160.2
C-3163.0
C-5161.2
C-695.55.82 (s)C-1, C-5
C-1'26.03.46 (AB)C-4, C-7'

Inferred Reactivity Based on Functional Groups

While no direct reaction data exists, the functional groups suggest plausible reactivity:

Phloroglucinol Core

  • Oxidation : The phenolic hydroxyl groups may undergo oxidation to quinones under acidic or enzymatic conditions (e.g., polyphenol oxidases) .

  • Electrophilic substitution : The aromatic ring is susceptible to halogenation or sulfonation at activated positions (C-2, C-4, C-6).

Prenyl and Alkyl Side Chains

  • Cyclization : The prenyl group (C-3'''–C-5''') may undergo acid-catalyzed cyclization to form terpenoid-like structures.

  • Oxidation : Allylic positions (e.g., C-3''') could be oxidized to epoxides or alcohols using peroxides .

2-Methylbutanoyl Ester

  • Hydrolysis : The ester group may hydrolyze under basic conditions to yield carboxylic acid and alcohol derivatives.

Comparative Analysis with Analogues

Phloroglucinols like goudotianone and dauphinol D exhibit:

  • Regioselective hydroxylation at C-4 under P450 catalysis .

  • Peroxidase-mediated dimerization via radical coupling .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

3'-Methylhyperjovinol B (Compound 7)

  • Structural Differences: Hyperjovinol B contains a 2-methylpropanoyl group at C-2, whereas 3'-methylhyperjovinol B (Compound 7) has a 2-methylbutanoyl group at the same position. This substitution introduces an additional methylene unit in the acyl chain . The ¹H NMR spectrum of Compound 7 shows a sextet at δH 3.73 for the 2-methylbutanoyl group, contrasting with the signals for the shorter 2-methylpropanoyl group in Hyperjovinol B (Table 1) .

Empetriferdinan B

  • Structural Differences: Empetriferdinan B shares a phloroglucinol-xanthene scaffold with Hyperjovinol B but differs in the position of the acyl group (C-4 instead of C-2) . This positional isomerism could lead to divergent hydrogen-bonding patterns and steric effects, impacting reactivity and biological activity .

Hyperjovinol A

  • Structural Differences: Hyperjovinol A contains a geranyl chain with a C=C double bond and additional hydroxyl groups, unlike the simpler acyl substituent in Hyperjovinol B . The presence of a conjugated π-system in Hyperjovinol A enhances its ability to stabilize radicals via resonance .
  • Functional Differences: Hyperjovinol A exhibits superior antioxidant activity compared to vitamin C, attributed to its Cu(II) coordination ability and radical scavenging via phenolic OH groups .

Pharmacological and Functional Comparisons

Table 1: Structural and Functional Comparison of Hyperjovinol B and Analogues

Compound Acyl Group Position/Type Key Functional Groups Antioxidant Mechanism Notable Activities
Hyperjovinol B C-2: 2-methylpropanoyl Phloroglucinol OH, xanthene Not fully elucidated Antiproliferative
3'-Methylhyperjovinol B C-2: 2-methylbutanoyl Phloroglucinol OH, xanthene Unknown Not reported
Empetriferdinan B C-4: 2-methylpropanoyl Phloroglucinol OH, xanthene Unknown Antiparasitic
Hyperjovinol A C-3: Geranyl chain with C=C Phenolic OH, C=C π-bond Cu(II) coordination, radical scavenging Antioxidant, neuroprotective

Key Findings:

Antioxidant Activity: Hyperjovinol A’s antioxidant efficacy (IC50 comparable to clinical drugs) surpasses Hyperjovinol B due to its multifunctional groups. DFT studies highlight the critical role of its geranyl chain and phenolic OH in redox reactions . Hyperjovinol B’s simpler structure may limit its radical scavenging capacity, though this remains untested experimentally .

Metal Coordination: Hyperjovinol A forms stable complexes with Cu(II), reducing it to Cu(I) via electron transfer from the phenolic OH and π-system . No analogous studies exist for Hyperjovinol B, but its lack of a π-system suggests weaker metal-binding capacity.

Biological Targets: Hyperjovinol B shows antiproliferative effects in preliminary assays, possibly via interaction with cellular kinases or DNA, though mechanistic details are lacking . In contrast, Hyperjovinol A’s bioactivity is better characterized, with demonstrated roles in mitigating oxidative stress in neurodegenerative models .

Q & A

Q. What experimental models are most appropriate for studying Hyperjovinol B’s antioxidant mechanisms?

To evaluate antioxidant activity, researchers should employ in vitro assays (e.g., DPPH radical scavenging, FRAP) to quantify redox potential and metal-chelating capacity. For mechanistic insights, computational methods like Density Functional Theory (DFT) can model interactions between Hyperjovinol B and metal ions (e.g., Cu²⁺), as demonstrated in studies of structurally similar compounds like Hyperjovinol A . In vivo models (e.g., neurodegenerative disease models) are recommended for validating biological relevance, provided NIH guidelines for preclinical reporting are followed .

Q. How can researchers ensure reproducibility in Hyperjovinol B synthesis and characterization?

Detailed experimental protocols must include:

  • Synthesis : Reaction conditions (temperature, solvent, catalysts) and purification methods (e.g., column chromatography).
  • Characterization : NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography (if applicable).
  • Purity : HPLC/GC-MS data with thresholds (e.g., ≥95% purity). Journals like Adv. J. Chem. B require these details in the "Experimental" section, with extended data in supplementary materials .

Q. What are the key structural features of Hyperjovinol B that correlate with its bioactivity?

Focus on functional groups (e.g., phenolic hydroxyls, acyl chains) and stereochemistry. Comparative studies with analogs (e.g., Hyperjovinol A) suggest that metal-binding capacity and redox-active moieties are critical for antioxidant effects. Use spectroscopic and computational analyses to map structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in Hyperjovinol B’s reported bioactivity?

Conflicting data (e.g., variable antioxidant efficacy across studies) may arise from differences in experimental conditions (pH, solvent) or assay specificity. Apply DFT or molecular dynamics simulations to model Hyperjovinol B’s behavior under varying conditions. For example, studies on Hyperjovinol A used B3LYP/6-31+G(d,p) to analyze Cu²⁺ binding geometries, revealing how steric effects influence redox activity . Pair computational predictions with controlled in vitro validation to isolate variables .

Q. What statistical approaches are optimal for analyzing dose-response relationships in Hyperjovinol B studies?

Use nonlinear regression (e.g., log-dose vs. response) with software like GraphPad Prism. For multi-experiment datasets, apply the Benjamini-Hochberg procedure to control the false discovery rate (FDR) and minimize Type I errors in hypothesis testing . Report confidence intervals and effect sizes to enhance interpretability.

Q. How can researchers design experiments to study multi-molecule interactions of Hyperjovinol B with metal ions?

Hyperjovinol B may bind multiple metal ions or form complexes with other ligands. Use isothermal titration calorimetry (ITC) to quantify binding stoichiometry and affinity. For geometric analysis, employ X-ray absorption spectroscopy (XAS) or DFT-based modeling, as done for Hyperjovinol A-Cu²⁺ complexes . Ensure experimental conditions (e.g., ionic strength, temperature) mimic physiological environments.

Q. What methodologies address challenges in quantifying Hyperjovinol B’s redox mechanisms in biological systems?

Combine electrochemical techniques (cyclic voltammetry) with cellular assays (e.g., ROS detection via fluorescent probes). To distinguish direct antioxidant effects from indirect signaling modulation, use gene knockout models (e.g., Nrf2-deficient cells) or inhibitors of secondary pathways. Always include positive/negative controls (e.g., ascorbic acid for redox activity) .

Methodological and Reporting Standards

Q. How should researchers document contradictory findings in Hyperjovinol B studies?

Clearly delineate experimental variables (e.g., cell lines, assay protocols) that may explain discrepancies. Use tables to compare results across studies, highlighting methodological differences. Journals like Adv. J. Chem. B mandate transparent discussion of limitations and reproducibility challenges .

Q. What are the best practices for reporting Hyperjovinol B’s pharmacokinetic properties?

Include:

  • ADME data : Bioavailability (oral/intravenous), half-life, and tissue distribution in preclinical models.
  • Analytical validation : LC-MS/MS parameters for plasma/tissue quantification. Follow NIH guidelines for preclinical data reporting to ensure replicability .

Q. How can researchers optimize experimental design for high-throughput screening of Hyperjovinol B derivatives?

Use combinatorial chemistry libraries and automated assays (e.g., 96-well plate formats). Apply machine learning (QSAR models) to prioritize derivatives with predicted bioactivity. Validate hits with orthogonal assays (e.g., SPR for binding affinity, microsomal stability tests) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.